molecular formula C9H7N3O4 B2807180 3-(2-Nitrophenyl)imidazolidine-2,4-dione CAS No. 1212059-55-6

3-(2-Nitrophenyl)imidazolidine-2,4-dione

Cat. No.: B2807180
CAS No.: 1212059-55-6
M. Wt: 221.172
InChI Key: MZJVRVBDHFYFLR-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H7N3O4. It is characterized by the presence of an imidazolidine-2,4-dione core substituted with a 2-nitrophenyl group.

Mechanism of Action

Target of Action

The primary targets of 3-(2-Nitrophenyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .

Mode of Action

This compound interacts with its targets through molecular docking. The compound fits well in the active pocket of the VGCIP, leading to more binding affinity towards the channel . This interaction potentially alters the function of the channel, contributing to its anticonvulsant properties . Similarly, the compound shows efficient antibacterial activity against both Gram-positive and Gram-negative bacteria by interacting with their proteins .

Biochemical Pathways

Its interaction with the vgcip suggests that it may influence sodium ion transport across the neuronal membrane, affecting neuronal excitability and potentially mitigating convulsive activity . Its antibacterial action suggests that it may interfere with essential bacterial protein functions, thereby inhibiting bacterial growth .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its potential anticonvulsant and antibacterial activities. By binding to the VGCIP, it may reduce neuronal excitability, thereby mitigating convulsive activity . Its interaction with bacterial proteins may inhibit bacterial growth, contributing to its antibacterial properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent used in the reaction mixture can affect the isomerization of the compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of 2-nitroaniline with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Nitrophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(2-aminophenyl)imidazolidine-2,4-dione, while substitution reactions can produce various substituted imidazolidine-2,4-dione derivatives .

Scientific Research Applications

3-(2-Nitrophenyl)imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Nitrophenyl)imidazolidine-2,4-dione is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. This positioning can lead to different chemical and biological properties compared to its isomers and analogs .

Properties

IUPAC Name

3-(2-nitrophenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-3-1-2-4-7(6)12(15)16/h1-4H,5H2,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJVRVBDHFYFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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